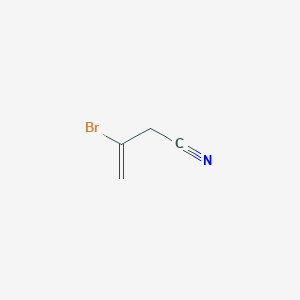

3-bromobut-3-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-bromobut-3-enenitrile is an organic compound with the molecular formula C4H4BrN and a molecular weight of 145.99 g/mol . It is characterized by the presence of a bromine atom and a nitrile group attached to a butene backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

3-bromobut-3-enenitrile can be synthesized through several methods. One common method involves the bromination of conjugated allylic compounds using N-bromosuccinimide (NBS) in a continuous-flow photoreactor . This method is efficient and eco-friendly, as it avoids the use of hazardous solvents like carbon tetrachloride. The reaction is typically carried out at elevated temperatures and under light irradiation to achieve high yields.

Análisis De Reacciones Químicas

3-bromobut-3-enenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of primary amines.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various reagents.

Common reagents used in these reactions include N-bromosuccinimide (NBS), hydrogen gas (for reduction), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-bromobut-3-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mecanismo De Acción

The mechanism of action of 3-bromobut-3-enenitrile involves its reactivity with various molecular targets. The bromine atom and nitrile group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The nitrile group can undergo reduction to form primary amines, which can further react with other molecules .

Comparación Con Compuestos Similares

3-bromobut-3-enenitrile can be compared with other similar compounds, such as:

3-chlorobut-3-enenitrile: Similar structure but with a chlorine atom instead of bromine.

3-iodobut-3-enenitrile: Similar structure but with an iodine atom instead of bromine.

3-fluorobut-3-enenitrile: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence the rate and outcome of chemical reactions compared to its halogenated analogs .

Actividad Biológica

3-Bromobut-3-enenitrile (C5H6BrN), also known by its CAS number 22468-43-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C5H6BrN

- Molar Mass : 145.99 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

- Solubility : Soluble in organic solvents; less soluble in water.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several important effects:

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of bacteria and fungi. The presence of the bromine atom is believed to enhance the compound's ability to disrupt microbial cell membranes.

2. Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis in cancer cells, which could be linked to its ability to form reactive intermediates that interact with cellular macromolecules.

3. Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition could lead to altered metabolic processes in target organisms, potentially providing a basis for therapeutic applications.

Research Findings

Here are some notable findings from recent studies:

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of several brominated compounds, including this compound, against common pathogens. The results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner, supporting its potential use as a natural preservative or antimicrobial agent in food and pharmaceutical applications. -

Cytotoxicity in Cancer Research :

In a study focusing on breast cancer cells, treatment with this compound resulted in increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of cells undergoing programmed cell death, highlighting its potential role as an anticancer agent.

Propiedades

IUPAC Name |

3-bromobut-3-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXEVFWNDUUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.